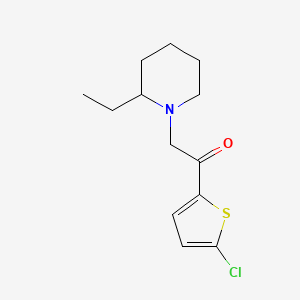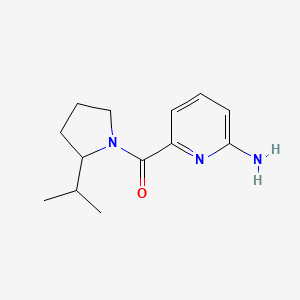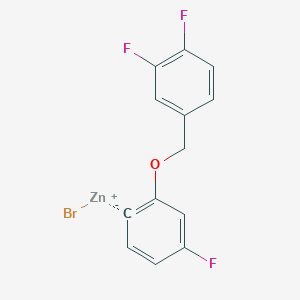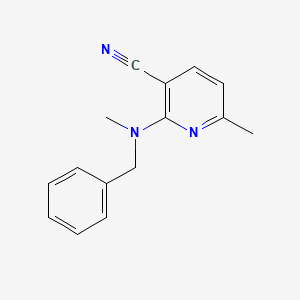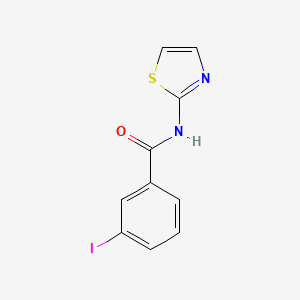
(4,5-Difluoro-2-i-propyloxyphenyl)magnesium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,5-difluoro-2-iso-propyloxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran, is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds that are highly reactive and useful for forming carbon-carbon bonds. This compound is particularly valuable in the synthesis of various organic molecules due to its reactivity and the presence of fluorine atoms, which can impart unique properties to the resulting products.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of (4,5-difluoro-2-iso-propyloxyphenyl)magnesium bromide typically involves the reaction of 4,5-difluoro-2-iso-propyloxybromobenzene with magnesium metal in the presence of tetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions generally include:
Temperature: Room temperature to reflux conditions.
Solvent: Tetrahydrofuran.
Atmosphere: Inert gas (nitrogen or argon).
Industrial Production Methods
On an industrial scale, the production of (4,5-difluoro-2-iso-propyloxyphenyl)magnesium bromide follows similar principles but is optimized for larger quantities. The process involves:
Large-scale reactors: Equipped with efficient stirring and temperature control.
Continuous addition: Of magnesium and the bromobenzene derivative to control the reaction rate.
Purification: The resulting Grignard reagent is often purified by distillation or crystallization to ensure high purity.
化学反应分析
Types of Reactions
(4,5-difluoro-2-iso-propyloxyphenyl)magnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: To carbonyl compounds, forming alcohols.
Substitution Reactions: With halides or other electrophiles.
Coupling Reactions: Such as the Kumada coupling, where it reacts with aryl or vinyl halides in the presence of a nickel or palladium catalyst.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Halides: Alkyl or aryl halides.
Catalysts: Nickel or palladium for coupling reactions.
Solvents: Tetrahydrofuran, diethyl ether.
Major Products
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Aromatics: From substitution reactions.
Coupled Products: From coupling reactions with halides.
科学研究应用
(4,5-difluoro-2-iso-propyloxyphenyl)magnesium bromide is used in various scientific research applications, including:
Organic Synthesis: As a building block for complex organic molecules.
Pharmaceuticals: In the synthesis of drug intermediates and active pharmaceutical ingredients.
Materials Science: For the preparation of fluorinated polymers and materials with unique properties.
Agricultural Chemistry: In the synthesis of agrochemicals and pesticides.
作用机制
The mechanism of action of (4,5-difluoro-2-iso-propyloxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The presence of fluorine atoms can influence the reactivity and selectivity of the compound. The molecular targets and pathways involved include:
Carbonyl Compounds: The Grignard reagent adds to the carbonyl carbon, forming a tetrahedral intermediate that collapses to form an alcohol.
Electrophiles: The reagent can displace halides or other leaving groups in substitution reactions.
相似化合物的比较
Similar Compounds
- (4-iso-propyloxy-2-methylphenyl)magnesium bromide
- (3,4-difluoro-5-iso-propyloxyphenyl)magnesium bromide
Uniqueness
(4,5-difluoro-2-iso-propyloxyphenyl)magnesium bromide is unique due to the specific positioning of the fluorine atoms and the iso-propyloxy group, which can impart distinct reactivity and selectivity in chemical reactions. The presence of fluorine atoms can also enhance the stability and lipophilicity of the resulting products, making this compound particularly valuable in pharmaceutical and materials science applications.
属性
分子式 |
C9H9BrF2MgO |
|---|---|
分子量 |
275.37 g/mol |
IUPAC 名称 |
magnesium;1,2-difluoro-4-propan-2-yloxybenzene-5-ide;bromide |
InChI |
InChI=1S/C9H9F2O.BrH.Mg/c1-6(2)12-7-3-4-8(10)9(11)5-7;;/h4-6H,1-2H3;1H;/q-1;;+2/p-1 |
InChI 键 |
PMBYMEDCMBEJHM-UHFFFAOYSA-M |
规范 SMILES |
CC(C)OC1=CC(=C(C=[C-]1)F)F.[Mg+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


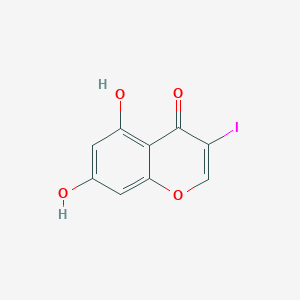
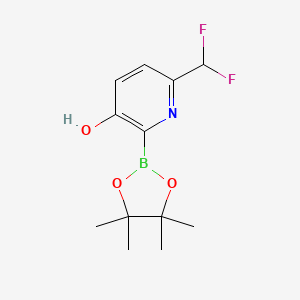

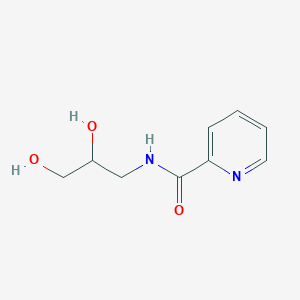

![tert-Butyl 2'-(((trifluoromethyl)sulfonyl)oxy)-5',6'-dihydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazole]-1-carboxylate](/img/structure/B14899869.png)
![Tert-butyl (S)-8-bromo-5-oxo-1,2,4,4a,5,6-hexahydro-3H-pyrazino[1,2-a]quinoxaline-3-carboxylate](/img/structure/B14899870.png)
